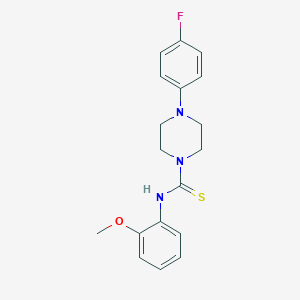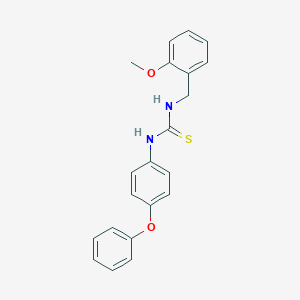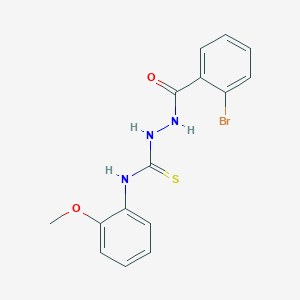![molecular formula C29H24FNO3 B215879 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as FL118, is a novel anticancer agent that has shown promising results in various preclinical studies. This compound has been developed by the Florida-based pharmaceutical company, Inhibikase Therapeutics, and is currently in the clinical trial phase for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is complex and involves several pathways. It has been shown to inhibit the activity of several proteins that are involved in cancer cell survival and proliferation, including MDM2, XIAP, and Survivin. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation, including DNA topoisomerase I and II, and histone deacetylase. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of several genes involved in cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its broad-spectrum anticancer activity. It has been shown to be effective against several types of cancer cells, including those that are resistant to conventional chemotherapy. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione also has a favorable pharmacokinetic profile, which makes it suitable for oral administration.
One of the limitations of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potential toxicity. Although 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has shown promising results in preclinical studies, its safety profile in humans is not yet fully understood. Further studies are required to determine the optimal dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent. One potential direction is to investigate the combination of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione with other anticancer agents to enhance its efficacy. Another direction is to develop 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as a targeted therapy by conjugating it with a tumor-specific antibody or peptide. Finally, further studies are required to determine the optimal dosing schedule and duration of treatment for 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in humans.
Conclusion:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a novel anticancer agent that has shown promising results in various preclinical studies. Its broad-spectrum anticancer activity and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further studies are required to determine its safety and efficacy in humans. The future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent are promising and warrant further investigation.
Synthesemethoden
The synthesis of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, which is then converted to 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione through a series of chemical reactions. The final product is purified through column chromatography to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its anticancer properties in various preclinical models. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, colon, and pancreatic cancer cells. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor initiation and progression.
Eigenschaften
Produktname |
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
Molekularformel |
C29H24FNO3 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
10-(4-fluorophenyl)-5-(furan-2-ylmethyl)-7,7-dimethyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C29H24FNO3/c1-29(2)14-22-25(23(32)15-29)24(17-9-11-18(30)12-10-17)26-27(31(22)16-19-6-5-13-34-19)20-7-3-4-8-21(20)28(26)33/h3-13,24H,14-16H2,1-2H3 |
InChI-Schlüssel |
FZECXMTYXRLBFV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)


![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)



![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
